7-epi-10-Deacetylbaccatin III

Description

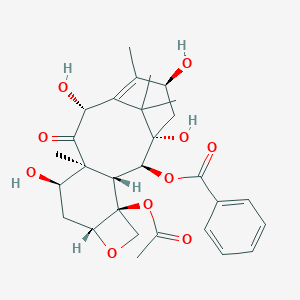

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLXLRUDGLRYDR-LUPIKGFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432123 | |

| Record name | 7-Epi-10-deacetylbaccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71629-92-0 | |

| Record name | 7-epi-10-Deacetylbaccatin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71629-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Epi-10-deacetylbaccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Advanced Analytical Methodologies for 7 Epi 10 Deacetylbaccatin Iii

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 7-Epi-10-deacetylbaccatin III, a natural product often isolated from various Taxus species. cdnsciencepub.com These techniques provide unambiguous data on the compound's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Functional Group Analysis (e.g., ¹H and ¹³C NMR)

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. The key difference between this compound and its diastereomer, 10-deacetylbaccatin III, is the stereochemistry at the C-7 position. This epimerization significantly influences the chemical shifts of nearby protons and carbons, which can be definitively identified using 1D and 2D NMR experiments like NOESY. cdnsciencepub.com

High-resolution NMR analysis provides detailed assignments for each proton and carbon atom in the molecule. cdnsciencepub.com The ¹H NMR spectrum reveals the number of different proton environments and their spin-spin coupling interactions, while the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Table 1: ¹H and ¹³C NMR Data for this compound (500 MHz, in CDCl₃) Data sourced from Zamir et al., 1995. cdnsciencepub.com

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| 1 | 78.9 | 4.25 (d, J=6.9) |

| 2 | 75.08 | 5.71 (d, J=7.3) |

| 3 | 81.0 | 4.98 (d, J=7.8) |

| 4 | 84.4 | - |

| 5 | 58.5 | 4.97 (d, J=7.8) |

| 6 | 35.7 | 2.56 (m) |

| 7 | 73.0 | 4.41 (dd, J=10.5, 6.8) |

| 8 | 56.5 | - |

| 9 | 211.5 | - |

| 10 | 76.2 | 5.23 (s) |

| 11 | 134.0 | - |

| 12 | 142.1 | - |

| 13 | 72.8 | 4.86 (t, J=7.8) |

| 14 | 26.8 | 2.29 (m), 1.88 (m) |

| 15 | 40.2 | - |

| 16 | 21.6 | 1.07 (s) |

| 17 | 32.3 | 1.69 (s) |

| 18 | 15.1 | 1.85 (s) |

| 19 | 10.8 | 2.23 (s) |

| 20 | 46.5 | 4.32 (d, J=8.3), 4.17 (d, J=8.3) |

| 4-OAc | 171.1, 22.6 | 2.03 (s) |

| 2-OBz | 167.1, 133.7, 130.2, 129.2, 128.6 | 8.12 (d, J=7.2), 7.61 (t, J=7.4), 7.48 (t, J=7.8) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight and deduce structural information through fragmentation analysis. For this compound, with a molecular formula of C₂₉H₃₆O₁₀, the expected molecular weight is approximately 544.59 g/mol . fda.govsigmaaldrich.com

Techniques such as Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are commonly used. In ESI-MS, taxanes often form adducts with ions present in the mobile phase, such as ammonium (B1175870) ([M+NH₄]⁺). oup.com For the related compound 10-deacetylbaccatin III, the ammonium adduct is observed at m/z 562.1. oup.com The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. Characteristic losses include the cleavage of ester side chains and fragmentation of the taxane (B156437) core, which helps in identifying the compound and distinguishing it from its isomers. scispace.com

Chromatographic and Separation Science for Purity and Isomer Analysis

Chromatographic techniques are indispensable for both the analytical determination and the preparative purification of this compound, especially for separating it from a complex matrix of other taxanes.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

HPLC is the standard method for the analysis of taxanes from various sources, including plant extracts and pharmaceutical formulations. nih.govresearchgate.net Reversed-phase HPLC, utilizing a C18 stationary phase, is most common for separating taxanes.

A gradient elution system involving a mixture of acetonitrile (B52724) and water is typically employed to resolve the complex mixture of taxanes present in extracts. researchgate.net The separation of this compound from its diastereomer, 10-deacetylbaccatin III, and other related compounds like paclitaxel (B517696) and cephalomannine (B1668392) is crucial for accurate quantification. researchgate.net Detection is usually performed using a UV detector, with a wavelength set around 227-233 nm. researchgate.netresearchgate.net The development of stability-indicating HPLC methods is also important for monitoring the degradation of taxane-based drugs, where this compound can be a degradant. nih.gov

Table 2: Examples of HPLC Methods for Taxane Analysis

| Stationary Phase | Mobile Phase | Elution Mode | Application |

| Curosil G | Acetonitrile/Water | Gradient | Analysis of taxanes in Taxus plant extracts researchgate.net |

| Waters Symmetry C18 | Acetonitrile/Water | Gradient | Separation of 10-deacetylbaccatin III and its derivatives researchgate.net |

| Kinetex C18 | Acetonitrile/Ammonium Formate Buffer | Gradient | Simultaneous quantification of multiple taxoids in biological fluids scispace.com |

Preparative Chromatography Techniques (e.g., Centrifugal Partition Chromatography, Solid-Phase Extraction, Reversed-Phase Chromatography) for Purification

The purification of this compound, either for use as an analytical standard or for removal from bulk preparations of other taxanes, requires robust preparative separation techniques.

Solid-Phase Extraction (SPE) is often used as an initial clean-up and enrichment step. Macroporous resins, such as Diaion® HP-20 or Amberlite AB-8, can effectively capture taxanes from crude extracts. nih.govnih.gov The taxane-enriched fraction is then eluted with an organic solvent like methanol (B129727) or ethanol (B145695).

Preparative Reversed-Phase Chromatography is a subsequent step for high-purity isolation. This technique uses larger columns packed with C18-bonded silica (B1680970) and a mobile phase system similar to analytical HPLC, but at much higher flow rates and sample loads. researchgate.net

Centrifugal Partition Chromatography (CPC) has also been explored as an effective method for purifying 10-deacetylbaccatin III. This support-free liquid-liquid chromatography technique can handle crude extracts and offers a high-throughput alternative to traditional column chromatography.

Advanced Chiral Analysis for Epimeric Purity Determination

The determination of epimeric purity is critical, as the biological activity and physical properties of diastereomers can differ significantly. The primary challenge in the analysis of 10-deacetylbaccatin III is its separation from the C-7 epimer, this compound.

Chemical Modifications and Semisynthetic Strategies Involving 7 Epi 10 Deacetylbaccatin Iii

Regioselective Derivatization of Hydroxyl Groups in 7-Epi-10-deacetylbaccatin III

The presence of multiple hydroxyl groups on the this compound core necessitates precise control over their reactivity to achieve desired chemical transformations. Regioselective derivatization, particularly at the C7, C10, and C13 positions, is a cornerstone of its synthetic utility.

Protection and Deprotection Strategies at C7 and Other Positions (e.g., Triethylsilyl (TES) group)

The selective protection of hydroxyl groups is a critical step in the semisynthesis of complex molecules like paclitaxel (B517696) and its analogues. The triethylsilyl (TES) group is a commonly employed protecting group for the hydroxyl functions of taxanes due to its relative stability and ease of removal under specific conditions.

In the context of 10-deacetylbaccatin III and its epimers, the C7 hydroxyl group is often targeted for protection. The use of triethylsilyl chloride (TESCl) in pyridine (B92270) has been a conventional method for this purpose. googleapis.comgoogle.comepo.org For instance, in the semisynthesis of paclitaxel from 10-deacetylbaccatin III, the C7-hydroxyl is first protected with a TES group. ru.nlgoogle.com This protection prevents unwanted side reactions at this position during subsequent modifications, such as the acetylation of the C10-hydroxyl and the attachment of the side chain at C13. googleapis.comgoogle.comepo.orggoogle.com

The regioselectivity of the silylation reaction is influenced by steric hindrance, with the C7 hydroxyl being more accessible than the C13 hydroxyl. However, careful control of reaction conditions, such as temperature and the amount of silylating agent, is crucial to avoid over-silylation at other secondary hydroxyl positions. Deprotection of the TES group is typically achieved using a weak acid, such as a solution of hydrochloric acid in methanol (B129727), to regenerate the free hydroxyl group at the final stages of the synthesis. google.com

While much of the detailed literature focuses on 10-deacetylbaccatin III, the principles of protection and deprotection strategies are applicable to its C7 epimer. The altered stereochemistry at C7 in this compound can influence the reactivity and accessibility of the neighboring hydroxyl groups, potentially requiring modified reaction conditions to achieve the desired regioselectivity.

Interactive Table: Protection and Deprotection Strategies

| Step | Reagent/Condition | Position(s) Affected | Purpose |

| Protection | Triethylsilyl chloride (TESCl), Pyridine | C7-OH | Selective protection to prevent side reactions |

| Acetylation | Acetyl chloride or Acetic anhydride (B1165640) | C10-OH | Introduction of the acetyl group, a key feature of Baccatin (B15129273) III |

| Side Chain Attachment | Various activated side chain precursors | C13-OH | Formation of the ester linkage to introduce the paclitaxel or docetaxel (B913) side chain |

| Deprotection | Weak acid (e.g., HCl/Methanol) | C7-OTES | Removal of the protecting group to yield the final analogue |

Esterification and Acylation Reactions

Esterification and acylation are fundamental reactions in the modification of this compound and other taxanes, allowing for the introduction of various functional groups that can modulate the molecule's biological activity.

Selective acylation of the hydroxyl groups is a significant challenge. Classical acetylation methods using acetic anhydride and pyridine on 10-deacetylbaccatin III often result in a mixture of products, with acetylation occurring at both the C7 and C10 positions. google.com However, the use of Lewis acids as catalysts can significantly improve the regioselectivity of acylation reactions. For example, Lewis acid-catalyzed acetylation of 10-deacetylbaccatin III with acetic anhydride has been shown to selectively target the C10-hydroxyl group. googleapis.comgoogle.comepo.org This approach is also applicable for introducing other acyl groups. google.com

Enzymatic acylation offers a powerful alternative for achieving high regioselectivity under mild conditions. dntb.gov.ua Lipases and other hydrolases have been successfully employed for the selective acylation of taxane (B156437) precursors. rsc.org For instance, a C-10 deacetylase from Nocardioides luteus has been used for the enzymatic acetylation of 10-deacetylbaccatin III to baccatin III. nih.gov Such enzymatic methods could potentially be adapted for the selective acylation of this compound, taking advantage of the enzyme's stereospecificity to differentiate between the hydroxyl groups.

Conversion Pathways of this compound to Key Taxane Precursors

Due to its structural similarity to 10-deacetylbaccatin III, a primary goal of research involving this compound has been its conversion into more synthetically valuable taxane precursors.

Chemical Transformation to 10-Deacetylbaccatin III

The conversion of this compound to its C7 epimer, 10-deacetylbaccatin III, is a highly desirable transformation as it converts a less useful by-product into a key starting material for paclitaxel synthesis. This epimerization is not a trivial process and often requires specific chemical or biological methods.

Microbial transformation has emerged as a promising approach for this conversion. Several studies have investigated the use of microorganisms to catalyze the epimerization of the C7 hydroxyl group. For example, research has shown that certain microorganisms can transform this compound into 10-deacetylbaccatin III with yields as high as 70.8%. researchgate.netgrafiati.com This biotransformation offers a greener and more selective alternative to purely chemical methods.

Semisynthesis of Paclitaxel and Docetaxel Analogues from this compound Derivatives

The semisynthesis of paclitaxel and docetaxel analogues from derivatives of this compound involves a multi-step process that leverages the regioselective derivatization strategies discussed earlier. The general pathway involves:

Protection of the C7-hydroxyl group: Typically with a triethylsilyl (TES) group. ru.nl

Acylation of the C10-hydroxyl group: To introduce the acetyl group found in baccatin III.

Esterification at the C13-hydroxyl group: With a suitably protected side chain precursor.

Deprotection of the protecting groups: To yield the final paclitaxel or docetaxel analogue.

While the majority of established semisynthetic routes start from 10-deacetylbaccatin III, the conversion of this compound to 10-deacetylbaccatin III allows it to be channeled into these existing synthetic pathways. researchgate.netgrafiati.com Furthermore, direct use of this compound derivatives could lead to the synthesis of novel 7-epi-paclitaxel and 7-epi-docetaxel (B601182) analogues, which are valuable for structure-activity relationship (SAR) studies.

Interactive Table: Key Semisynthetic Steps and Reagents

| Step | Starting Material | Key Transformation | Reagents/Intermediates | Product |

| Epimerization | This compound | Conversion of C7 epimer | Microorganisms | 10-Deacetylbaccatin III |

| Protection | 10-Deacetylbaccatin III | Silylation of C7-OH | TESCl, Pyridine | 7-O-Triethylsilyl-10-deacetylbaccatin III |

| Acetylation | 7-O-Triethylsilyl-10-deacetylbaccatin III | Acetylation of C10-OH | Acetyl chloride | 7-O-Triethylsilyl-baccatin III |

| Side Chain Coupling | 7-O-Triethylsilyl-baccatin III | Esterification at C13-OH | Protected β-lactam | Protected Paclitaxel Analogue |

| Deprotection | Protected Paclitaxel Analogue | Removal of protecting groups | Weak acid | Paclitaxel Analogue |

Biocatalytic Transformations and Chemoenzymatic Synthesis Using this compound

Biocatalysis and chemoenzymatic synthesis have become indispensable tools in the production and modification of taxanes, offering high selectivity and milder reaction conditions compared to traditional chemical methods. nih.gov

Microbial transformations have proven effective not only for the epimerization of this compound but also for other selective modifications. For instance, fungi isolated from the inner bark of Taxus yunnanensis have been shown to selectively hydrolyze and epimerize taxoids like 10-deacetyl-7-epitaxol, leading to the formation of 10-deacetylbaccatin III and 10-deacetyltaxol. acs.org The incubation of 10-deacetylbaccatin III with certain fungi can lead to the formation of this compound. idexlab.com

Enzymes also play a crucial role in the chemoenzymatic synthesis of taxane precursors and analogues. rsc.org For example, 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) is a key enzyme in the paclitaxel biosynthetic pathway that catalyzes the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III to form baccatin III. nih.govnih.gov This enzyme has been cloned from various sources, including endophytic fungi, and its catalytic properties have been characterized. nih.gov Such enzymes could potentially be engineered or applied in whole-cell biotransformation systems to act on this compound, opening up new avenues for the synthesis of novel taxoids.

The combination of chemical and enzymatic steps in a chemoenzymatic approach allows for a more efficient and sustainable synthesis of complex molecules. The use of this compound in such strategies highlights the ongoing efforts to utilize all available taxane precursors in the development of new and improved therapeutic agents.

Microbial Biotransformation for Novel Derivatives (e.g., 7-epi-10-oxo-10-DAB)

Microbial biotransformation offers a powerful tool for the structural modification of complex natural products like taxanes. This approach leverages the enzymatic machinery of microorganisms to perform regio- and stereoselective reactions that are often challenging to achieve through conventional chemical synthesis.

Research has shown that certain fungal strains can effectively transform taxoids. A notable example is the use of the fungus Curvularia lunata. When 10-deacetylbaccatin III (10-DAB) is incubated with cultures of Curvularia lunata, a portion of it is converted into its epimer, this compound. idexlab.comresearchgate.net Further transformation by the same fungus leads to the oxidation of the C-10 hydroxyl group, resulting in the formation of the novel derivative, 7-epi-10-oxo-10-deacetylbaccatin III. idexlab.comresearchgate.net This biotransformation process highlights the capability of microbial systems to perform multiple reaction steps, in this case, both epimerization and oxidation.

Another interesting microbial transformation involves the conversion of this compound back to 10-deacetylbaccatin III. grafiati.com Studies have identified several microorganisms capable of performing this reverse epimerization, with yields reportedly reaching up to 70.8% under optimized conditions. grafiati.com This demonstrates the potential of microbial catalysts to control the stereochemistry at the C-7 position, a crucial aspect in the synthesis of specific taxane analogues.

| Substrate | Microorganism | Product(s) | Transformation Type | Reference |

|---|---|---|---|---|

| 10-deacetylbaccatin III | Curvularia lunata | This compound, 7-epi-10-oxo-10-deacetylbaccatin III | Epimerization and Oxidation | idexlab.com, researchgate.net |

| This compound | Various Fungi | 10-deacetylbaccatin III | Epimerization | grafiati.com |

Engineered Enzymes for Targeted Structural Modifications

The field of enzyme engineering presents a promising frontier for the targeted modification of taxanes, including this compound. While specific examples of engineered enzymes acting directly on this 7-epimer are not extensively documented, the principles and strategies are well-established from research on closely related taxoids.

A key enzyme in the paclitaxel biosynthetic pathway is 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which catalyzes the acetylation of the C-10 hydroxyl group of 10-DAB to form baccatin III. nih.govmdpi.com Researchers have successfully cloned the gene for DBAT from Taxus species and expressed it in microbial hosts like E. coli. nih.gov This recombinant enzyme has been a primary target for protein engineering to improve its catalytic efficiency and alter its substrate specificity.

For instance, studies have focused on creating DBAT mutants with enhanced activity towards alternative substrates. By generating a three-dimensional model of the enzyme and identifying key residues in the active site, scientists have designed mutants with significantly higher catalytic efficiency for other taxane analogues. nih.gov This approach could theoretically be applied to engineer a DBAT variant that efficiently acetylates the C-10 position of this compound, or potentially even catalyze other acylations, leading to a new family of 7-epi-taxane derivatives.

The strategy involves creating a library of enzyme variants through techniques like site-directed mutagenesis and screening them for activity on the target substrate, this compound. The adaptability of acyltransferases, in general, suggests that with targeted engineering, enzymes could be developed to perform specific modifications on the 7-epimer, opening up new avenues for the semisynthesis of novel taxoids.

| Enzyme Type | Target Reaction | Engineering Strategy | Potential Application to this compound | Reference |

|---|---|---|---|---|

| Acyltransferase (e.g., DBAT) | Acetylation/Acylation of hydroxyl groups | Site-directed mutagenesis, Active site modeling | Targeted acylation at the C-10 or other hydroxyl groups | nih.gov |

| Hydroxylase | Introduction of hydroxyl groups | Directed evolution, Substrate docking | Regioselective hydroxylation at various positions on the taxane core | idexlab.com |

| Glycosyltransferase | Attachment of sugar moieties | Protein engineering to alter donor/acceptor specificity | Glycosylation to create novel glyco-conjugates | nih.gov |

Q & A

Basic Research Questions

Q. How can researchers distinguish 7-Epi-10-deacetylbaccatin III from its structural analogs (e.g., 10-deacetylbaccatin III) using spectroscopic and chromatographic methods?

- Methodological Answer : Employ high-resolution NMR (e.g., comparing C-7 epimerization shifts in -NMR spectra) and HPLC with chiral stationary phases to resolve stereochemical differences. Cross-validate findings with mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What are the optimal extraction and purification protocols for isolating this compound from plant sources?

- Methodological Answer : Use a combination of maceration with polar solvents (e.g., methanol/water mixtures) followed by column chromatography (silica gel or Sephadex LH-20). Monitor purity via TLC with vanillin-sulfuric acid staining. Adjust solvent ratios (e.g., hexane:ethyl acetate gradients) to resolve co-eluting taxanes .

Q. How should researchers address safety and stability concerns during experimental handling of this compound?

- Methodological Answer : Store the compound at –20°C in amber vials to prevent photodegradation. Use PPE (gloves, lab coats, and masks) to avoid dermal exposure. For waste disposal, segregate organic solvents and residues, and consult institutional guidelines for hazardous chemical management .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

- Methodological Answer : Conduct meta-analyses comparing assay conditions (e.g., cell lines, concentrations, and incubation times). Use multivariate statistical tools (e.g., PCA) to identify confounding variables. Validate findings with orthogonal assays (e.g., apoptosis vs. cytotoxicity assays) to confirm mechanistic consistency .

Q. What experimental strategies are recommended to elucidate the degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, thermal stress) and monitor degradation products via LC-MS/MS. Use isotopic labeling ( or ) to track bond cleavage sites. Compare results with computational simulations (DFT calculations) to predict stability .

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Synthesize analogs via regioselective acylation (e.g., C-10 or C-7 modifications) and evaluate cytotoxicity against taxol-resistant cell lines. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity for β-tubulin .

Q. What methodologies are critical for validating the purity of this compound in analytical reference standards?

- Methodological Answer : Apply pharmacopeial guidelines (USP/EP) for identity (FTIR), purity (HPLC-DAD ≥98%), and potency (bioassay calibration). Include impurity profiling via LC-HRMS and residual solvent analysis (GC-MS) to meet regulatory requirements .

Q. How should in vivo studies be designed to assess the pharmacokinetic behavior of this compound?

- Methodological Answer : Use radiolabeled () compound in rodent models to track absorption, distribution, and excretion. Collect plasma/tissue samples at timed intervals and analyze via scintillation counting. Incorporate allometric scaling to predict human pharmacokinetics .

Key Considerations for Experimental Design

- Data Reproducibility : Document batch-to-batch variability in source material (e.g., plant genotype, harvest season) and its impact on compound yield .

- Statistical Rigor : Use power analysis to determine sample sizes and minimize Type I/II errors in bioactivity assays .

- Ethical Compliance : For in vivo work, adhere to institutional animal care protocols and justify sample sizes to ethics review boards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.